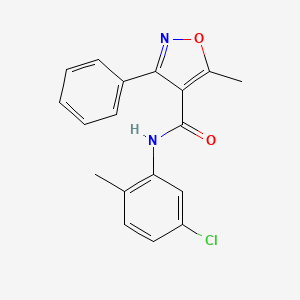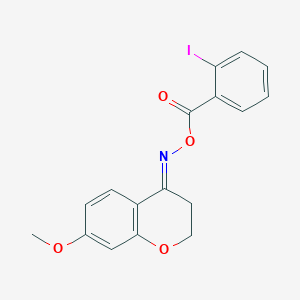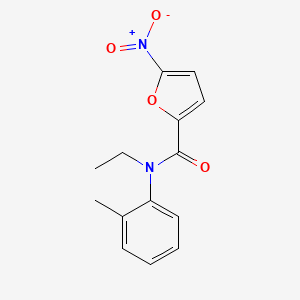![molecular formula C12H14N4S B5702499 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has unique structural properties that make it an attractive target for synthesis and investigation. In
Mécanisme D'action
The mechanism of action of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione is not fully understood. However, it has been suggested that this molecule may act as a chelating agent, binding to metal ions and altering their reactivity. This property may be responsible for its fluorescence properties and its potential applications as a metal ion probe.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione have not been extensively studied. However, it has been shown to have low toxicity in cell culture studies, suggesting that it may be a safe tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione is its potential as a fluorescent probe for the detection of metal ions. This property makes it a useful tool for a wide range of scientific research applications. However, one limitation is the limited understanding of its mechanism of action and its potential effects on biological systems.
Orientations Futures
There are several future directions for the investigation of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione. One area of interest is the development of new synthetic methods for the production of this molecule. This could lead to the production of new derivatives with unique properties and potential applications in scientific research. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action and potential effects of this molecule on biological systems.
Méthodes De Synthèse
The synthesis of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione has been reported in several studies. One of the most common methods involves the reaction of 5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-one with thiourea in the presence of a catalyst. This reaction results in the formation of 1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione.
Applications De Recherche Scientifique
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione has been investigated for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. This molecule has been shown to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-16-11-9(10(13)14-6-15-11)7-4-2-3-5-8(7)12(16)17/h6H,2-5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZNHVPWPLQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C3=C(C1=S)CCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)




![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)
![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)
